molecular formula C7H5BBrF3O3 B1521743 5-Bromo-2-trifluoromethoxyphenylboronic acid CAS No. 1072951-56-4

5-Bromo-2-trifluoromethoxyphenylboronic acid

Cat. No. B1521743
CAS RN: 1072951-56-4
M. Wt: 284.82 g/mol
InChI Key: GLPYFDWQKJBUGP-UHFFFAOYSA-N
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Description

5-Bromo-2-trifluoromethoxyphenylboronic acid is a chemical compound with the molecular formula C7H5BBrF3O3 . It is used in various research and industrial applications .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-trifluoromethoxyphenylboronic acid consists of a phenyl ring substituted with a bromo group, a trifluoromethoxy group, and a boronic acid group . The exact 3D conformation of the molecule could not be generated due to the presence of unsupported elements .


Physical And Chemical Properties Analysis

5-Bromo-2-trifluoromethoxyphenylboronic acid has a molecular weight of 284.82 g/mol . It has two hydrogen bond donors and six hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 283.94672 g/mol . The topological polar surface area of the compound is 49.7 Ų . The compound has a complexity of 214 .

Scientific Research Applications

Organic Synthesis

5-Bromo-2-trifluoromethoxyphenylboronic acid: is a versatile building block in organic chemistry. It is often used in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing biaryl compounds. These compounds are prevalent in pharmaceuticals, agrochemicals, and advanced materials .

Drug Discovery

This boronic acid derivative can be utilized in the development of new pharmaceuticals. Its ability to form stable covalent bonds with enzymes and proteins makes it a valuable tool for creating inhibitors that can modulate biological pathways, potentially leading to new treatments for diseases .

Sensors and Receptors

Due to its boronic acid group, 5-Bromo-2-trifluoromethoxyphenylboronic acid can act as a sensor or receptor. It can bind to saccharides and other diol-containing compounds, making it useful in the development of diagnostic tools and biosensors .

Polymer Chemistry

In polymer chemistry, this compound can be used to introduce boronic acid functionalities into polymers. This is particularly useful for creating responsive or “smart” materials that can change their properties in response to external stimuli such as pH, temperature, or the presence of certain chemicals .

Boron Neutron Capture Therapy (BNCT)

BNCT is a cancer treatment method that relies on the capture of neutrons by boron-10 atoms5-Bromo-2-trifluoromethoxyphenylboronic acid can be used to synthesize boron-containing compounds that target cancer cells, providing a potential avenue for selective radiation therapy .

Positron Emission Tomography (PET)

In PET imaging, boronic acids can be used to synthesize radiotracers. This particular compound, with its trifluoromethoxy group, could be used to create novel PET tracers for imaging various biological processes in vivo .

Functionalization of Nanoparticles

The boronic acid moiety of 5-Bromo-2-trifluoromethoxyphenylboronic acid allows for the functionalization of nanoparticles. This can enhance the properties of nanoparticles, such as their solubility, stability, and interaction with biological systems, which is crucial for applications in drug delivery and diagnostics .

Advanced Material Design

Finally, this compound can contribute to the design of advanced materials. Its unique structure can be exploited to synthesize materials with specific electronic, optical, or mechanical properties, which can be used in a variety of high-tech applications .

Safety and Hazards

When handling 5-Bromo-2-trifluoromethoxyphenylboronic acid, it is recommended to wear an approved mask or respirator, suitable gloves or gauntlets, suitable protective clothing, and suitable eye protection . The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statement is H302 .

properties

IUPAC Name

[5-bromo-2-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BBrF3O3/c9-4-1-2-6(15-7(10,11)12)5(3-4)8(13)14/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPYFDWQKJBUGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Br)OC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BBrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673889
Record name [5-Bromo-2-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-trifluoromethoxyphenylboronic acid

CAS RN

1072951-56-4
Record name [5-Bromo-2-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-trifluoromethoxyphenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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